

1H-indol-7-amine chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1H-indol-7-amine**

Cat. No.: **B112721**

[Get Quote](#)

An In-depth Technical Guide to 1H-indol-7-amine

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1H-indol-7-amine** (also known as 7-aminoindole), a pivotal heterocyclic building block in medicinal chemistry. The document details its chemical structure, physicochemical properties, synthesis, and spectroscopic characterization. Furthermore, it explores the broader biological context of indole-based compounds and the potential of the **1H-indol-7-amine** scaffold in drug discovery, particularly as a precursor for pharmacologically active molecules.

Chemical Identity and Properties

1H-indol-7-amine is an aromatic heterocyclic compound featuring an indole core substituted with an amine group at the 7-position.^[1] This structure is a common motif in various biologically active molecules and serves as a valuable intermediate for the synthesis of more complex derivatives.^{[2][3]}

Chemical Structure:

- IUPAC Name: **1H-indol-7-amine**^{[1][4]}
- Synonyms: 7-Aminoindole, 7-Amino-1H-indole^[5]
- Molecular Formula: C₈H₈N₂^{[1][6]}

- SMILES: Nc1c2Nccc2ccc1[4]
- InChIKey: WTFWZOSMUGZKNZ-UHFFFAOYSA-N[1]

The key physicochemical and spectroscopic properties of **1H-indol-7-amine** are summarized in the tables below.

Table 1: Physicochemical Properties of **1H-indol-7-amine**

Property	Value	Source(s)
CAS Number	5192-04-1	[1][4][6]
Molecular Weight	132.17 g/mol	[1][6]
Appearance	Orange to brown to dark purple powder/crystal	[5][6]
Melting Point	95-100 °C	[5][7]
Purity	>98.0% (GC)	[6]

Table 2: Predicted Spectroscopic Characteristics

Technique	Feature	Predicted Chemical Shift / Frequency
¹ H NMR	Amine Protons (N-H ₂)	Broad singlet, ~3.0-5.0 ppm
Indole Proton (N-H)	Broad singlet, variable shift	
Aromatic Protons (C-H)	~6.5-7.5 ppm	
¹³ C NMR	Aromatic Carbons	~100-140 ppm
Carbon attached to NH ₂ (C7)	Deshielded, specific shift depends on environment	
IR Spectroscopy	N-H ₂ Stretch (asymmetric & symmetric)	Two bands, ~3300-3500 cm ⁻¹
C-N Stretch (aromatic amine)	~1250-1350 cm ⁻¹	
Mass Spectrometry	Molecular Ion (M ⁺)	m/z = 132 (even value, consistent with Nitrogen Rule)

Synthesis and Characterization

The most common and direct route for synthesizing **1H-indol-7-amine** is through the chemical reduction of 7-nitroindole.^[8] This method is efficient and avoids the potential stability issues of precursors required for other methods like the Fischer indole synthesis.^{[8][9]}

Caption: General workflow for the synthesis of **1H-indol-7-amine**.

This protocol provides a generalized methodology for the catalytic hydrogenation of 7-nitroindole. Researchers should optimize conditions based on available laboratory equipment and safety protocols.

- Reaction Setup: In a round-bottom flask suitable for hydrogenation, dissolve 7-nitroindole (1.0 eq) in an appropriate solvent such as ethanol or ethyl acetate.
- Catalyst Addition: Carefully add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

- Hydrogenation: Seal the reaction vessel and purge with hydrogen gas (H_2). Maintain a positive pressure of H_2 (e.g., using a balloon or a Parr hydrogenator) and stir the mixture vigorously at room temperature.
- Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.
- Workup: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.
- Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.
- Purification: Purify the crude **1H-indol-7-amine** by silica gel column chromatography or recrystallization from a suitable solvent system to obtain the final product of high purity.

Characterization: The identity and purity of the synthesized **1H-indol-7-amine** should be confirmed using spectroscopic methods such as NMR (1H and ^{13}C), IR spectroscopy, and mass spectrometry. The obtained data should align with the predicted characteristics outlined in Table 2.

Biological and Pharmacological Context

The indole nucleus is a "privileged scaffold" in medicinal chemistry, present in numerous natural products and synthetic drugs.[\[10\]](#) Indole derivatives exhibit a vast range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[\[3\]](#)[\[11\]](#)[\[12\]](#)

While **1H-indol-7-amine** is primarily used as a chemical intermediate, its structure is of significant interest to drug developers. The amino-indole core is a key component of many kinase inhibitors, which function by competing with ATP at the enzyme's active site. The nitrogen atoms of the indole and the amine group can form critical hydrogen bonds within the kinase ATP-binding pocket, making this scaffold an excellent starting point for designing potent and selective inhibitors.

Caption: Hypothetical inhibition of an RTK signaling pathway.

The diagram above illustrates a potential mechanism of action for a drug candidate derived from the **1H-indol-7-amine** scaffold. By functionalizing the core structure, medicinal chemists can develop molecules that specifically target the ATP-binding site of pathogenic kinases, thereby blocking downstream signaling pathways responsible for diseases like cancer.

Safety and Handling

1H-indol-7-amine is classified as a hazardous substance and must be handled with appropriate safety precautions in a laboratory setting.[1][6]

Table 3: GHS Hazard Information

Code	Hazard Statement	Class
H302	Harmful if swallowed	Acute toxicity, oral[6][13]
H315	Causes skin irritation	Skin corrosion/irritation[1][6]
H319	Causes serious eye irritation	Serious eye damage/eye irritation[1][6]
H335	May cause respiratory irritation	Specific target organ toxicity[1]

Precautionary Measures:

- P264: Wash skin thoroughly after handling.[6]
- P270: Do not eat, drink or smoke when using this product.[6]
- P280: Wear protective gloves, eye protection, and face protection.[6]
- P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[5][6]
- P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[6]
- P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

- P501: Dispose of contents/container to an approved waste disposal plant.[5][6]

This substance should only be used for laboratory research and development purposes by trained personnel.[6] Always consult the full Safety Data Sheet (SDS) before use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 7-Aminoindole | C8H8N2 | CID 111634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 4. 1H-INDOL-7-AMINE | CAS 5192-04-1 [matrix-fine-chemicals.com]
- 5. 1H-Indol-7-amine | 5192-04-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. 1H-Indol-7-amine, 200MG | Labscoop [labscoop.com]
- 7. parchem.com [parchem.com]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researcher.manipal.edu [researcher.manipal.edu]
- 13. 1H-indazol-7-amine | C7H7N3 | CID 88901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [1H-indol-7-amine chemical structure and properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b112721#1h-indol-7-amine-chemical-structure-and-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com